2,2'-Dithiobis(4-tert-butylphenol)
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Overview
Description
2,2’-Dithiobis(4-tert-butylphenol) is an organic compound with the molecular formula C20H26O2S2. It is characterized by the presence of two tert-butylphenol groups linked by a disulfide bond. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in polymers and plastics .
Preparation Methods
The synthesis of 2,2’-Dithiobis(4-tert-butylphenol) typically involves the reaction of 4-tert-butylphenol with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of hydrogen peroxide and sulfuric acid as catalysts to facilitate the formation of the disulfide bond . Industrial production methods often employ high-pressure and high-temperature conditions to optimize yield and purity .
Chemical Reactions Analysis
2,2’-Dithiobis(4-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation, to form ethers or esters.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various alkylating or acylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(4-tert-butylphenol) involves its antioxidant properties. The compound can neutralize free radicals and reduce the production of reactive oxygen species, thereby preventing oxidative damage to cells and materials. In biological systems, it disrupts cellular redox homeostasis, leading to cell death in microbial and cancer cells . The molecular targets include cellular membranes, enzymes involved in oxidative stress responses, and signaling pathways related to apoptosis .
Comparison with Similar Compounds
2,2’-Dithiobis(4-tert-butylphenol) can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: Another antioxidant with similar stabilizing properties but different structural features.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, known for its effectiveness in preventing oxidation.
2,6-Di-tert-butylphenol: Similar in structure but with different substitution patterns, affecting its reactivity and applications
The uniqueness of 2,2’-Dithiobis(4-tert-butylphenol) lies in its disulfide linkage, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
19614-80-3 |
---|---|
Molecular Formula |
C20H26O2S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-15(21)17(11-13)23-24-18-12-14(20(4,5)6)8-10-16(18)22/h7-12,21-22H,1-6H3 |
InChI Key |
RCJCYNBHXJMNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)C)O |
Origin of Product |
United States |
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